N-(4,5-dimethylthiazol-2-yl)-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide
Description
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Properties
Molecular Formula |
C15H18N6O2S |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide |
InChI |
InChI=1S/C15H18N6O2S/c1-9-10(2)24-15(16-9)17-13(22)6-4-5-11-18-19-12-7-8-14(23-3)20-21(11)12/h7-8H,4-6H2,1-3H3,(H,16,17,22) |
InChI Key |
RUFBMKBOWXTQDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CCCC2=NN=C3N2N=C(C=C3)OC)C |
Origin of Product |
United States |
Biological Activity
N-(4,5-dimethylthiazol-2-yl)-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and mechanisms of action.
Synthesis and Structure
The compound is synthesized through a multi-step process involving the formation of thiazole and triazole rings. The structural formula includes a thiazole moiety linked to a butanamide group and a methoxy-substituted triazolo-pyridazine. This unique structure is believed to contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various triazolo-pyridazine derivatives, including this compound. For instance, one study evaluated related compounds against several cancer cell lines (A549, MCF-7, HeLa) using the MTT assay to determine cytotoxicity. The most promising derivative exhibited an IC50 value of 1.06 μM against A549 cells and 1.23 μM against MCF-7 cells, indicating significant cytotoxic effects .
The mechanism by which this compound exerts its anticancer effects involves the inhibition of c-Met kinase. This kinase is often overexpressed in various cancers and is associated with tumor growth and metastasis. The compound demonstrated comparable inhibitory activity against c-Met with an IC50 of 0.090 μM .
In Vitro Studies
In vitro studies have shown that this compound induces apoptosis in cancer cells. The acridine orange staining method revealed that treated A549 cells underwent late apoptosis and cell cycle arrest in the G0/G1 phase .
Table 1: Cytotoxicity Data
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | A549 | 1.06 ± 0.16 |
| This compound | MCF-7 | 1.23 ± 0.18 |
| This compound | HeLa | 2.73 ± 0.33 |
Case Studies
Several case studies have explored the biological activities of related compounds in clinical settings:
- Case Study on c-Met Inhibition : A study reported that derivatives similar to this compound effectively inhibited c-Met in cancer models and showed promise as therapeutic agents for treating malignancies characterized by c-Met overexpression .
- Antiparasitic Activity : Another investigation into triazolopyridazine derivatives indicated their potential against Cryptosporidium species in vitro. Although the specific compound was not tested directly for antiparasitic activity in this study, the structural similarities suggest a potential for further exploration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
